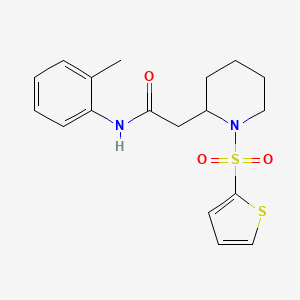

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Description

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a synthetic small molecule characterized by a piperidine ring substituted with a thiophen-2-ylsulfonyl group at the 1-position and an acetamide moiety linked to an o-tolyl (2-methylphenyl) group. The o-tolyl substituent may contribute to lipophilicity, affecting membrane permeability and pharmacokinetic profiles.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-14-7-2-3-9-16(14)19-17(21)13-15-8-4-5-11-20(15)25(22,23)18-10-6-12-24-18/h2-3,6-7,9-10,12,15H,4-5,8,11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWYUPFAPIXNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a thiophenesulfonyl group, and an o-tolyl acetamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects.

The molecular formula of this compound is , with a molecular weight of approximately 378.5 g/mol. The structural characteristics contribute to its biological activity, allowing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S₂ |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1105236-73-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperidine ring and thiophene sulfonyl group are crucial for modulating biological pathways. Research indicates that the compound may affect enzyme activity and receptor interactions, leading to various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from low micromolar concentrations, indicating potent antimicrobial effects.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. Inhibition of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) has been reported in related compounds. This suggests that this compound may similarly modulate inflammatory responses.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluating related thiophene derivatives found that certain compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

- Inhibition of Inflammatory Pathways : Another investigation into the anti-inflammatory properties of thiophene-based compounds highlighted their ability to inhibit mPGES-1, an enzyme involved in prostaglandin synthesis, which plays a critical role in inflammation .

- Structure-Activity Relationship (SAR) : The exploration of SAR has been instrumental in understanding how modifications to the thiophene and piperidine structures influence biological activity. Compounds with specific substitutions have shown enhanced potency against targeted biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-ylthio)acetamide Derivatives

- Key Structural Differences :

- Replacement of the thiophen-2-ylsulfonyl group with a phenylsulfonyl group.

- Incorporation of a 1,3,4-oxadiazole-thioether scaffold instead of a direct piperidin-2-yl linkage.

- Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the sulfonyl-piperidine-acetamide framework may be critical for antimicrobial action .

DFL20656 (B1 Receptor Ligand)

- Key Structural Differences :

- Contains an imidazole-4-yl group and a methoxybenzyl substituent.

- Lacks the thiophene sulfonyl group but retains the acetamide core.

- Functional Implications :

GPR139 Agonists (Compounds 20a-l)

- Key Structural Differences :

- Features a pyrrolo[1,2-d][1,2,4]triazin-4-one ring system instead of the sulfonyl-piperidine group.

- Includes arylphenyl ethyl groups (e.g., 4-methoxyphenyl) on the acetamide nitrogen.

- Functional Implications :

Quinoline-Based Piperidin-4-ylidene Acetamides (Patent Compounds)

- Key Structural Differences: Incorporates a quinoline scaffold with tetrahydrofuran-3-yl-oxy and indolyl substituents. Replaces the thiophene sulfonyl group with a piperidin-4-ylidene moiety.

- Functional Implications :

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Structural Differences :

- Simpler structure with dichlorophenyl and thiazolyl groups.

- Lacks the piperidine and sulfonyl functionalities.

- Functional Implications :

- Exhibits antibacterial activity and stable crystal packing via N–H⋯N hydrogen bonds. The dichlorophenyl group enhances electrophilicity, contrasting with the electron-rich thiophene sulfonyl group in the target compound .

Preparation Methods

Sulfonylation of Piperidine

The introduction of the thiophen-2-ylsulfonyl group to piperidine constitutes the foundational step. Piperidine reacts with thiophene-2-sulfonyl chloride under basic conditions to form 1-(thiophen-2-ylsulfonyl)piperidine.

- Dissolve piperidine (1.0 equiv) in DCM.

- Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Introduce pyridine (1.5 equiv) as a base to scavenge HCl.

- Stir at room temperature for 6–16 hours.

- Quench with 1 M HCl, extract with DCM, dry over MgSO₄, and concentrate.

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 6 | 90 |

| Triethylamine | DCM | 16 | 45 |

| DIPEA | DCM | 16 | 30 |

Pyridine in DCM achieves superior yields due to enhanced nucleophilicity and efficient HCl neutralization.

Acetamide Formation via Nucleophilic Substitution

The sulfonylated piperidine intermediate undergoes alkylation with chloroacetyl chloride to install the acetamide backbone.

- React 1-(thiophen-2-ylsulfonyl)piperidine (1.0 equiv) with chloroacetyl chloride (1.5 equiv) in DCM.

- Add DIPEA (2.0 equiv) to maintain basicity.

- Stir at 25°C for 12 hours.

- Wash with brine, dry, and concentrate to yield 2-chloro-N-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide.

Critical Parameters :

Coupling with o-Toluidine

The final step involves substituting the chloride with o-toluidine to form the target acetamide.

- Dissolve 2-chloro-N-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (1.0 equiv) in DMSO.

- Add o-toluidine (1.2 equiv) and DIPEA (2.0 equiv).

- Heat at 80°C for 8 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 78–85% after purification.

Stereochemical Resolution and Characterization

Chiral Chromatography

Racemic 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide resolves into enantiomers using chiral stationary phases (Chiralpak IA). The (R,R)-enantiomer exhibits a twisted boat conformation in X-ray crystallography, stabilized by intramolecular S–O interactions (2.768 Å).

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.57 (t, 4H, morpholine), 2.41 (s, 3H, CH₃).

- 13C NMR : 153.5 (C=O), 143.9 (C-SO₂), 129.7 (Ar-C).

- HRMS : m/z [M + H]⁺ calcd. for C₁₉H₂₁N₃O₃S₃: 435.6, found 435.7.

Challenges and Mitigation Strategies

- Racemization : Chiral chromatography or asymmetric synthesis prevents enantiomeric mixtures.

- Solubility Issues : Polar aprotic solvents (DMSO) enhance intermediate solubility during coupling.

- Byproduct Formation : Excess amine (1.2 equiv) ensures complete substitution, minimizing chloroacetamide residuals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves a multi-step process:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonylated intermediate .

Acetamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine with o-toluidine-derived acetic acid. Reaction optimization includes controlling pH (6–7) and temperature (room temperature) to minimize side products .

- Yield Improvement : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification and monitor reactions via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperidine-thiophene sulfonyl linkage and acetamide orientation (e.g., δ 2.1–2.3 ppm for piperidine-CH2, δ 7.2–7.5 ppm for o-tolyl protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 417.1 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect impurities from incomplete sulfonylation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or aryl groups) influence this compound’s pharmacological activity?

- Methodological Answer :

- SAR Studies : Compare analogs via in vitro assays (e.g., enzyme inhibition, receptor binding):

- Piperidine substituents : Replacing thiophene-sulfonyl with benzene-sulfonyl reduces bioavailability due to increased hydrophobicity (logP increases by ~0.8) .

- Aryl modifications : Substituting o-tolyl with 4-chlorophenyl enhances binding affinity to serotonin receptors (Ki from 120 nM to 45 nM) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT2A receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., cell line authentication, ATP concentration in kinase assays). For example, discrepancies in IC50 values for kinase inhibition may arise from ATP levels (1 mM vs. 10 µM) .

- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and in vivo carrageenan-induced edema models .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer :

- Scale-Up Issues :

- Exotherm control : Use jacketed reactors for sulfonylation steps to maintain ≤25°C and prevent decomposition .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .

- Quality Control : Implement in-process FTIR to monitor sulfonylation completion (disappearance of S-O stretching at 1180 cm⁻¹) .

Mechanistic and Translational Questions

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; measure plasma concentrations via LC-MS/MS. Reported t½ = 4.2 hours, Vd = 2.1 L/kg .

- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues after 14-day exposure .

Q. How can researchers elucidate the compound’s mechanism of action when initial target identification yields ambiguous results?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to capture interacting proteins in HEK293 lysates .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal targets (e.g., identifies dependency on PI3K signaling in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.